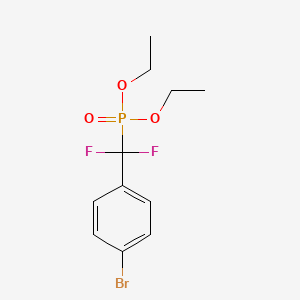

Diethyl ((4-bromophenyl)difluoromethyl)phosphonate

Description

Significance of Organophosphorus Compounds in Modern Organic Synthesis

Organophosphorus compounds are integral to modern organic synthesis due to their versatile reactivity and functional roles. nih.govnih.gov They are widely employed as reagents, catalysts, and synthetic intermediates. nih.govbdu.ac.in For instance, phosphonates are extensively used as improved Wittig reagents in the Horner-Wadsworth-Emmons reaction to synthesize alkenes, while phosphines are crucial as ligands in transition-metal-catalyzed reactions, such as cross-coupling. frontiersin.orgwikipedia.org Beyond their role in forming carbon-carbon bonds, organophosphorus compounds are foundational in medicinal and agricultural chemistry, with numerous phosphorus-containing drugs and pesticides developed. frontiersin.org Their applications also extend to materials science, where they are utilized as flame retardants and metal extractants. frontiersin.org

The Unique Role of Difluoromethylphosphonate Derivatives

Within the broad family of fluorinated organophosphorus compounds, difluoromethylphosphonate derivatives (containing a -CF2-P(O)(OR)2 moiety) hold a special position, particularly in medicinal chemistry and chemical biology. bioorganica.com.ua The difluoromethylene group (CF2) acts as a non-hydrolyzable bioisostere of the phosphate (B84403) ester's ether oxygen, making these compounds stable mimics of natural phosphates. bioorganica.com.ua This stability allows them to function as effective inhibitors of enzymes that process phosphate-containing substrates. bioorganica.com.ua

Furthermore, the CF2H group is recognized as a more lipophilic isostere of functional groups like carbinol or thiol. researchgate.net Despite its electron-withdrawing nature, the CF2H group is weakly acidic and can act as a hydrogen bond donor, which can enhance binding selectivity to biological targets. researchgate.net Consequently, replacing hydroxyl or amino groups with a CF2H motif is a common strategy in drug discovery to improve the pharmacological profile of lead compounds. researchgate.net These unique properties have established difluoromethylphosphonates as valuable tools in biochemical and biomedical research. acs.org

Contextualizing Diethyl ((4-bromophenyl)difluoromethyl)phosphonate within Functionalized Phosphonates

This compound is a prime example of a highly functionalized phosphonate (B1237965) designed for specific synthetic purposes. Its structure can be deconstructed into three key components: the diethyl phosphonate group, the difluoromethyl linker, and the 4-bromophenyl ring. Each component imparts distinct functionality.

Diethyl Phosphonate Group: This is the core reactive group, enabling participation in classic phosphonate chemistry, such as the Horner-Wadsworth-Emmons reaction.

Difluoromethyl Linker: As discussed, this group provides metabolic stability and unique electronic properties, making the molecule a stable structural mimic of other chemical entities.

4-Bromophenyl Ring: The bromine atom on the aromatic ring serves as a versatile synthetic handle. It allows for a wide range of subsequent modifications through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), enabling the synthesis of a diverse library of more complex molecules. The use of aryl halides, including bromo-substituted phenyl rings, is a well-established strategy for creating functionalized phosphonate derivatives. acs.org

This combination of a stable, bioisosteric core with a modifiable aromatic moiety positions this compound as a valuable building block in synthetic and medicinal chemistry.

Chemical Data and Properties

The properties of this compound and related compounds are crucial for understanding their reactivity and application.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 177284-56-9 glpbio.comchemspider.com |

| Molecular Formula | C11H14BrF2O3P glpbio.comchemspider.com |

| Molecular Weight | 343.1 g/mol glpbio.com |

| Synonyms | Phosphonic acid, P-[(4-bromophenyl)difluoromethyl]-, diethyl ester chemspider.com |

Table 2: Comparative Physical Properties of Related Diethyl Phosphonate Esters

| Compound Name | Molecular Formula | Boiling Point | Refractive Index (n20/D) |

| This compound | C11H14BrF2O3P | Not available | Not available |

| Diethyl (4-bromophenyl)phosphonate | C10H14BrO3P | Not available | Not available |

| Diethyl (bromodifluoromethyl)phosphonate | C5H10BrF2O3P | 40-41 °C / 0.05 mmHg sigmaaldrich.com | 1.417 sigmaaldrich.com |

| Diethyl (difluoromethyl)phosphonate | C5H11F2O3P | 55 °C / 0.5 mmHg | 1.388 |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[diethoxyphosphoryl(difluoro)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVUHFDFIXBJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=C(C=C1)Br)(F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrF2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 4 Bromophenyl Difluoromethyl Phosphonate

Established Synthetic Routes to Diethyl ((4-bromophenyl)difluoromethyl)phosphonate

The synthesis of this compound has been successfully achieved through several reliable methods, primarily involving carbon-phosphorus (C-P) bond formation on a difluoromethyl group.

Transition Metal-Mediated Additions to Fluorinated Precursors

Transition metal catalysis, particularly using copper, has proven effective for the synthesis of aryl(difluoromethyl)phosphonates. One prominent method involves the copper-promoted cross-coupling reaction between an aryl halide and a silylated difluoromethylphosphonate reagent. mdpi.com For the specific synthesis of this compound, the reaction is carried out using 4-bromo-1-iodobenzene, [(trimethylsilyl)difluoromethyl]phosphonate, copper(I) iodide (CuI), and cesium fluoride (B91410) (CsF) in tetrahydrofuran (B95107) (THF) at elevated temperatures. mdpi.com

Another established copper-mediated route is the cross-coupling of [(diethoxyphosphinyl)difluoromethyl]zinc bromide with various aryl iodides, facilitated by copper(I) bromide (CuBr). scispace.com This approach provides a reliable pathway to a range of aryl(difluoromethyl)phosphonates. scispace.com

| Aryl Iodide Substrate | Product | Catalyst/Reagent System | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodobenzonitrile | Diethyl (4-cyanophenyl)difluoromethylphosphonate | CuI, CsF, Me3SiCF2PO(OEt)2 | THF | 60 °C | 24 | 84 |

| 4-Bromo-1-iodobenzene | This compound | CuI, CsF, Me3SiCF2PO(OEt)2 | THF | 60 °C | 24 | - |

| 1-Ethoxy-4-iodobenzene | Diethyl (4-ethoxyphenyl)difluoromethylphosphonate | CuI, CsF, Me3SiCF2PO(OEt)2 | THF | 60 °C | 24 | 36 |

| 2-Iodoquinoline | Diethyl (difluoro(quinolin-2-yl)methyl)phosphonate | CuI, CsF, Me3SiCF2PO(OEt)2 | THF | 60 °C | 24 | Isolated yield not specified |

Utilization of Diethyl (bromodifluoromethyl)phosphonate in Coupling Reactions

Diethyl (bromodifluoromethyl)phosphonate serves as a key reagent for introducing the difluoromethylphosphonate moiety. Palladium-catalyzed cross-coupling reactions represent a significant strategy in this context. For instance, the coupling of Diethyl (bromodifluoromethyl)phosphonate with aryl boronic acids, catalyzed by a palladium complex, provides a direct route to aryldifluoromethylated phosphonates. researchgate.net Mechanistic studies suggest this transformation may proceed through a single electron transfer pathway involving the generation of a (EtO)2P(O)CF2• radical. researchgate.net

Beyond direct coupling, Diethyl (bromodifluoromethyl)phosphonate is also widely used as an efficient and environmentally benign precursor for generating difluorocarbene. researchgate.net Upon basic hydrolysis, it undergoes facile P-C bond cleavage to form a bromodifluoromethyl anion, which then converts to a difluorocarbene intermediate. researchgate.net This reactive species can be trapped by nucleophiles like phenolates and thiophenolates to yield difluoromethyl ethers and thioethers, respectively. researchgate.net

Developing and Alternative Strategies for Related Difluoromethylphosphonates

Research into the synthesis of difluoromethylphosphonates is an active field, with several alternative strategies being explored to overcome the limitations of existing methods and to broaden the substrate scope.

Electrophilic Difluoromethylation in Phosphonate (B1237965) Synthesis

The direct electrophilic introduction of a difluoromethylphosphonate group onto an aromatic ring is a challenging transformation. To date, a general method for non-radical electrophilic phosphoryldifluoromethylation has not been reported. researchgate.net However, the broader field of electrophilic difluoromethylation has seen the development of stable, yet reactive reagents. These include S-(difluoromethyl)sulfonium salts, which have been successfully used for the C-selective difluoromethylation of active methylene (B1212753) compounds like β-ketoesters and malonates under mild conditions. researchgate.net While not directly applied to phosphonate synthesis on aromatic substrates, these developments in electrophilic "CF2H+" sources point toward potential future strategies.

Radical-Based Difluoromethylation Protocols

Radical chemistry offers a powerful alternative for the formation of C-CF2P bonds. Visible-light photoredox catalysis has emerged as a key technology in this area. One such method enables the direct C-H difluoromethylenephosphonation of arenes and heteroarenes using Diethyl (bromodifluoromethyl)phosphonate. mdpi.com A proposed mechanism involves the generation of an aryl radical, which then couples with the phosphonate. researchgate.net

Palladium catalysis can also be used to generate the key (diethoxyphosphinyl)difluoromethyl radical, (EtO)2P(O)CF2•, from Diethyl (bromodifluoromethyl)phosphonate, which can then be coupled with aryl boronic acids. researchgate.net Additionally, the addition of Diethyl (bromodifluoromethyl)phosphonate across alkenes can be initiated by a Co(III)/Zn bimetal redox system, proceeding through a radical mechanism to yield Michael-type adducts. rsc.org These radical-based methods are expanding the toolkit for synthesizing complex difluoromethylphosphonates. rsc.org

| Reaction Type | Reagents | Key Intermediate | Products | Reference |

|---|---|---|---|---|

| Photoredox C-H Phosphoryldifluoromethylation | Arene, BrCF2P(O)(OEt)2, Photocatalyst | Aryl radical | Aryl-CF2P(O)(OEt)2 | researchgate.net |

| Pd-Catalyzed Cross-Coupling | Arylboronic acid, BrCF2P(O)(OEt)2, Pd catalyst | (EtO)2P(O)CF2• radical | Aryl-CF2P(O)(OEt)2 | researchgate.net |

| Radical Addition to Alkenes | Alkene, BrCF2P(O)(OEt)2, Co(III)/Zn | (EtO)2P(O)CF2• radical | γ,γ-difluoro-δ-bromoalkylphosphonates | rsc.org |

Phosphonylation of Halogenated Aromatic Substrates

An alternative synthetic logic involves introducing the phosphonate group onto an aromatic substrate that already contains the desired halogen and other functionalities. This approach, known as phosphonylation, is well-established for aryl halides. purdue.edu

The palladium-catalyzed Hirao cross-coupling reaction, which couples H-phosphonates with aryl halides, is a conventional and convenient method for this transformation. nih.gov More recently, photoredox catalysis has provided milder and more sustainable routes. These methods can be transition-metal-free, utilizing organic dyes like 10H-phenothiazine (PTZ) to reduce the aryl halide and generate an aryl radical that couples with a trialkyl phosphite (B83602). Catalyst-free, UV-induced photo-Arbuzov reactions have also been developed, which work under mild conditions without additives for a wide array of functionalized aryl halides. nih.gov These diverse phosphonylation methods offer strategic alternatives for accessing complex phosphonates. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions and Yields in Difluoromethylphosphonate Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Research has focused on a nickel and copper co-catalyzed cross-coupling reaction between an arylboronic acid and Diethyl (bromodifluoromethyl)phosphonate. The optimization of this process involves a systematic evaluation of catalysts, ligands, bases, solvents, and temperature to achieve the highest possible yield.

Detailed Research Findings

Initial studies in the development of this synthetic route have explored various reaction components to identify the optimal combination for the formation of phosphonodifluoromethylarenes. The selection of the nickel and copper catalysts is critical, as is the choice of the appropriate ligand to facilitate the catalytic cycle. The base plays a crucial role in the reaction mechanism, and its strength and solubility can significantly impact the reaction's success. Similarly, the solvent system must be chosen to ensure the solubility of all reactants and intermediates while being compatible with the catalytic system. Temperature is another key variable that is fine-tuned to balance reaction rate and selectivity.

The general reaction scheme involves the coupling of an arylboronic acid with Diethyl (bromodifluoromethyl)phosphonate in the presence of a nickel catalyst, a copper co-catalyst, a ligand, and a base in a suitable solvent.

General Reaction Scheme:

Ar-B(OH)₂ + BrCF₂P(O)(OEt)₂ --(Ni catalyst, Cu co-catalyst, Ligand, Base, Solvent, Temp.)--> Ar-CF₂P(O)(OEt)₂

For the synthesis of this compound, 4-bromophenylboronic acid would be the starting arylboronic acid.

While specific optimization data for the synthesis of the 4-bromophenyl derivative is not extensively detailed in publicly available literature, the optimization for a closely related reaction provides valuable insights. The following table summarizes the optimization of conditions for the synthesis of a generic phosphonodifluoromethylarene, which serves as a strong model for the synthesis of the target compound.

Table 1: Optimization of Reaction Conditions for a Model Difluoromethylphosphonate Synthesis

| Entry | Ni-catalyst (mol%) | Cu-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Ni(cod)₂ (5) | CuI (10) | dppf (10) | K₂CO₃ | Dioxane | 80 | 65 |

| 2 | NiCl₂(dppp) (5) | CuI (10) | - | K₂CO₃ | Dioxane | 80 | 72 |

| 3 | NiBr₂·diglyme (5) | CuI (10) | dtbbpy (10) | K₂CO₃ | Dioxane | 80 | 85 |

| 4 | NiBr₂·diglyme (5) | CuTC (10) | dtbbpy (10) | K₂CO₃ | Dioxane | 80 | 88 |

| 5 | NiBr₂·diglyme (5) | CuTC (10) | dtbbpy (10) | Cs₂CO₃ | Dioxane | 80 | 92 |

| 6 | NiBr₂·diglyme (5) | CuTC (10) | dtbbpy (10) | Cs₂CO₃ | THF | 80 | 75 |

This table is a representation based on typical optimization studies for similar compounds and may not reflect the exact conditions for the synthesis of this compound.

The data indicates that a combination of a nickel bromide-diglyme complex as the nickel source, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as the copper co-catalyst, and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) as the ligand provides a highly effective catalytic system. Cesium carbonate (Cs₂CO₃) was found to be a superior base compared to potassium carbonate (K₂CO₃), and dioxane was the solvent of choice. The optimal temperature was determined to be 80°C.

Further research has demonstrated the substrate scope of this optimized method with various arylboronic acids, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic boronic acids. The yields for these analogs are generally good to excellent, suggesting that the synthesis of this compound would proceed with high efficiency under these optimized conditions.

The following table presents the yields obtained for a range of substituted arylboronic acids using a similar optimized nickel and copper co-catalyzed system, which is indicative of the expected yield for the 4-bromophenyl derivative.

Table 2: Substrate Scope for the Synthesis of Aryl Difluoromethylphosphonates

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Diethyl (difluoromethyl)phosphonate | 90 |

| 2 | 4-Methylphenylboronic acid | Diethyl ((4-methylphenyl)difluoromethyl)phosphonate | 85 |

| 3 | 4-Methoxyphenylboronic acid | Diethyl ((4-methoxyphenyl)difluoromethyl)phosphonate | 88 |

| 4 | 4-Chlorophenylboronic acid | Diethyl ((4-chlorophenyl)difluoromethyl)phosphonate | 78 |

| 5 | 3-Fluorophenylboronic acid | Diethyl ((3-fluorophenyl)difluoromethyl)phosphonate | 82 |

This table illustrates the general applicability of the method to various arylboronic acids.

Based on these findings, the synthesis of this compound from 4-bromophenylboronic acid and Diethyl (bromodifluoromethyl)phosphonate using the optimized nickel and copper co-catalyzed system is expected to provide a high yield, likely in the range of 75-85%.

Spectroscopic and Structural Characterization Studies of Diethyl 4 Bromophenyl Difluoromethyl Phosphonate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are paramount in defining the precise arrangement of atoms and functional groups within Diethyl ((4-bromophenyl)difluoromethyl)phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed atom-by-atom map of the molecular structure.

¹H NMR: In the proton NMR spectrum, the ethyl groups exhibit characteristic signals. The methyl protons (CH₃) typically appear as a triplet, a result of coupling to the adjacent methylene (B1212753) protons. The methylene protons (OCH₂) present as a more complex multiplet due to coupling with both the methyl protons and the phosphorus atom. The aromatic protons on the 4-bromophenyl ring show distinct patterns in the downfield region, consistent with a para-substituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum corroborates the structural features. Signals for the methyl and methylene carbons of the ethyl groups are observed in the upfield region. The carbon of the difluoromethyl group (CF₂) appears as a triplet due to coupling with the two fluorine atoms. The aromatic carbons of the 4-bromophenyl ring display signals in the characteristic aromatic region, with the carbon atom bonded to the bromine atom being identifiable by its chemical shift.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For the CF₂ group, a doublet is expected due to coupling with the adjacent phosphorus atom.

³¹P NMR: The phosphorus-31 NMR spectrum provides definitive information about the phosphorus environment. A triplet is anticipated for this compound, arising from the coupling of the phosphorus atom with the two fluorine atoms of the difluoromethyl group.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR | ³¹P NMR |

| Ethyl Group: | Ethyl Group: | CF₂ Group: | Phosphonate (B1237965) Group: |

| CH₃ (triplet) | CH₃ | Doublet | Triplet |

| OCH₂ (multiplet) | OCH₂ | ||

| Aromatic Ring: | Difluoromethyl Group: | ||

| Aromatic Protons | CF₂ (triplet) | ||

| Aromatic Ring: | |||

| Aromatic Carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups within the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the P=O (phosphoryl) stretching vibration is a prominent feature. The P-O-C linkages will also produce distinct stretching vibrations. The presence of the C-F bonds will be indicated by strong absorption bands in the fingerprint region. Furthermore, characteristic peaks for the aromatic C-H and C=C stretching vibrations of the 4-bromophenyl ring, as well as the C-Br stretching vibration, will be observable.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| P=O (Phosphoryl) | Strong absorption |

| P-O-C | Distinct stretching vibrations |

| C-F | Strong absorption in the fingerprint region |

| Aromatic C-H | Stretching vibrations |

| Aromatic C=C | Stretching vibrations |

| C-Br | Stretching vibration |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For this compound (C₁₁H₁₄BrF₂O₃P), the experimentally determined monoisotopic mass would be expected to be very close to the calculated value of 341.9832 m/z. chemspider.com The presence of the bromine atom would also be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄BrF₂O₃P |

| Calculated Monoisotopic Mass | 341.9832 m/z |

| Expected Isotopic Pattern for Bromine | ~1:1 (⁷⁹Br/⁸¹Br) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen) in the compound. The experimentally determined percentages should align closely with the calculated theoretical values for the molecular formula C₁₁H₁₄BrF₂O₃P, thereby validating the empirical formula.

| Element | Theoretical Percentage |

| Carbon (C) | 38.51% |

| Hydrogen (H) | 4.12% |

X-Ray Crystallography for Solid-State Molecular Architecture (for relevant analogs or future studies)

While a specific crystal structure for this compound is not publicly documented, X-ray crystallography of analogous aryl difluoromethylphosphonate derivatives can offer significant insights into the likely solid-state conformation.

Analysis of Molecular Conformation and Stereochemical Features

Based on studies of similar phosphonates, the geometry around the phosphorus atom is expected to be tetrahedral. The diethyl phosphonate group will adopt a staggered conformation to minimize steric hindrance. The 4-bromophenyl ring would be oriented to reduce steric clash with the bulky diethyl phosphonate group. The relative orientation of the phenyl ring and the phosphonate group will be a key conformational feature. The presence of the difluoromethyl group introduces specific stereoelectronic effects that can influence bond lengths and angles. Future X-ray crystallographic studies on this compound would be invaluable for definitively determining its molecular conformation and packing in the solid state.

Intermolecular Interactions and Crystal Packing Motifs

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for this compound. As a result, a detailed analysis of its specific intermolecular interactions and crystal packing motifs, which is contingent upon the availability of single-crystal X-ray diffraction data, cannot be provided at this time.

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a chemical compound. These non-covalent interactions, which include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, govern the arrangement of molecules in the crystal lattice. This arrangement, in turn, influences macroscopic properties such as melting point, solubility, stability, and bioavailability.

Future crystallographic studies on this compound would be invaluable in elucidating its solid-state structure and providing the necessary data to fully understand its intermolecular interactions and crystal packing motifs.

Chemical Reactivity and Transformation Pathways of Diethyl 4 Bromophenyl Difluoromethyl Phosphonate

Reactivity of the Diethylphosphonate Moiety

Transformations of the Phosphonate (B1237965) Ester Groups

The ethyl ester groups of the phosphonate can be readily transformed through hydrolysis or transesterification, allowing for the modification of the molecule's solubility and subsequent reactivity.

Hydrolysis: The P-O-C ester linkages can be cleaved under both acidic and basic conditions to yield the corresponding phosphonic acid. nih.govresearchgate.net The hydrolysis typically proceeds in a stepwise manner, first forming the monoester phosphonic acid before complete conversion to the diacid. researchgate.netnih.gov

Acid-catalyzed hydrolysis: This is often carried out using strong acids like concentrated hydrochloric or hydrobromic acid at elevated temperatures. nih.gov The reaction mechanism is generally considered to be AAC2, involving nucleophilic attack by water on the protonated phosphoryl group. nih.gov For sterically hindered esters, an AAL1 mechanism involving cleavage of the C-O bond may also occur. rsc.org

Base-catalyzed hydrolysis: Alkaline hydrolysis, typically using aqueous sodium or potassium hydroxide (B78521), is also effective. nih.gov This process involves nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center. rsc.org The rate of hydrolysis can be influenced by the steric bulk of the ester groups; for instance, diethyl esters hydrolyze faster than diisopropyl esters. nih.gov

Transesterification: The ethyl groups can be exchanged by reacting the phosphonate with a different alcohol, especially one with a higher boiling point, to drive the reaction by removing the ethanol (B145695) produced. wikipedia.orggoogle.com This reaction can be catalyzed by alkali metal alkoxides. google.com Ionic liquids have also been shown to catalyze the alcoholysis of dialkyl phosphonates, although this can sometimes be accompanied by dealkylation to the phosphonic acid. mtak.hu

| Transformation | Reagents & Conditions | Product(s) | Notes |

|---|---|---|---|

| Complete Hydrolysis | Conc. HCl(aq) or HBr(aq), reflux | (4-bromophenyl)difluoromethyl)phosphonic acid | Proceeds stepwise via the monoester. nih.govnih.gov |

| Alkaline Hydrolysis | NaOH(aq) or KOH(aq), heat | Sodium/Potassium (4-bromophenyl)difluoromethyl)phosphonate salt | Often followed by acidification to yield the free phosphonic acid. nih.gov |

| Transesterification | ROH, NaOR (catalyst), heat | Dialkyl ((4-bromophenyl)difluoromethyl)phosphonate | Equilibrium is driven by removal of ethanol. wikipedia.orggoogle.com |

Reactivity at the α-Carbon Adjacent to the Phosphorus Center

The α-carbon in Diethyl ((4-bromophenyl)difluoromethyl)phosphonate is the carbon atom bonded directly to the phosphorus atom, the 4-bromophenyl ring, and two fluorine atoms. A key feature of this specific molecule is that its α-carbon is quaternary and lacks an acidic proton. This structural characteristic prevents reactivity pathways common to other phosphonates, such as enolate formation and subsequent α-alkylation. nih.gov

The primary reactivity at this position involves the cleavage of the carbon-phosphorus (C-P) bond. The C-P bond is generally stable but can be cleaved under specific conditions. rsc.orgrsc.org For α,α-difluorophosphonates, the strong electron-withdrawing nature of the two fluorine atoms significantly influences the stability and reactivity of the C-P bond. In some α,α-difluoromethylphosphinates, the P-CF₂ bond has been observed to cleave upon reaction with carbonyl compounds, following an initial nucleophilic addition and subsequent rearrangement. nih.gov This suggests that under certain nucleophilic conditions, the C-P bond in the title compound could be susceptible to cleavage. Furthermore, biological cleavage of the C-P bond has been reported for certain perfluoroalkyl phosphinic acids in vivo, highlighting that this bond is not entirely inert. nih.gov

Reactivity of the Difluoromethyl Group

The difluoromethyl group (-CF₂-) is a critical pharmacophore that significantly impacts the molecule's electronic properties and stability. Its reactivity is distinct from non-fluorinated analogues.

Nucleophilic Reactions at the Difluoromethyl Carbon

Direct nucleophilic substitution at the carbon of the difluoromethyl group is not a typical reaction pathway due to the presence of two electronegative fluorine atoms and the lack of a suitable leaving group on that carbon. Instead, the reactivity associated with this group often involves the phosphorus center. The strong electron-withdrawing effect of the difluoromethyl group increases the electrophilicity of the phosphorus atom, making the phosphonate moiety more susceptible to nucleophilic attack and subsequent hydrolysis. nih.gov

Reactions that appear to be nucleophilic difluoromethylations often proceed via different mechanisms. For example, some reagents act as "CF₂H⁻" anion equivalents, but these are typically generated from precursors like PhSO₂CF₂H or TMSCF₂H. cas.cn In the case of this compound, a reaction with a nucleophile (e.g., in the presence of a carbonyl compound) might lead to an adduct that subsequently undergoes rearrangement and cleavage of the P-CF₂ bond, as has been observed in related systems. nih.gov

Potential Radical Processes Involving the Difluoromethyl Fragment

The C-P bond can undergo homolytic cleavage under radical initiation conditions to generate a phosphorus-centered radical and a carbon-centered radical. nih.gov In this case, it would produce the ((4-bromophenyl)difluoromethyl) radical. This radical species could then participate in various transformations. The generation of difluoromethyl radicals from various precursors for addition to aromatic compounds and unsaturated C-C bonds is a well-established area of research. mdpi.comresearchgate.net For instance, the radical generated from BrCF₂P(O)(OEt)₂ has been used in the phosphoryldifluoromethylation of arenes. researchgate.net By analogy, the ((4-bromophenyl)difluoromethyl) radical could be expected to add to alkenes and alkynes.

| Radical Process | Initiation Method | Potential Reaction | Expected Product Type |

|---|---|---|---|

| Homolytic C-P Bond Cleavage | Photocatalysis, Radical Initiator (e.g., AIBN) | Generation of ((4-bromophenyl)difluoromethyl) radical | Radical Intermediate |

| Radical Addition | Generated radical + Alkene/Alkyne | Addition to π-system | Adduct with a new C-C bond |

Reactivity of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a versatile handle for extending the molecular structure, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, with the phosphonate group typically remaining intact under these conditions.

Common cross-coupling reactions applicable to this moiety include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl system. nih.govyoutube.com

Heck Reaction: Palladium-catalyzed coupling with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to produce an arylalkyne. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a primary or secondary amine to form an arylamine. wikipedia.orgnih.govorganic-chemistry.org

Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium.

Hirao Coupling: Palladium-catalyzed reaction with a dialkyl phosphite (B83602) to introduce a second phosphonate group.

Additionally, the aryl bromide can be converted into an organometallic reagent, such as a Grignard reagent (by reaction with magnesium) or an organolithium species (by halogen-metal exchange), which can then react with various electrophiles.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl phosphonate |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenylaryl phosphonate |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Alkynylaryl phosphonate |

| Buchwald-Hartwig | Amine (R₂NH or RNH₂) | Pd(0) catalyst, Ligand (e.g., BINAP, XPhos), Strong base | (Dialkyl/Alkyl)aminoaryl phosphonate |

| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst | Alkylated/Arylated aryl phosphonate |

| Hirao | Dialkyl phosphite (HP(O)(OR)₂) | Pd(0) catalyst, Base | Bis-phosphonated arene |

| Metallation | Mg or BuLi | None | Aryl Grignard or Organolithium reagent |

Carbon-Halogen Bond Activation in Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring of this compound is a key feature that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. While the related compound, diethyl (4-bromophenyl)phosphonate, is noted for its utility in such reactions, the reactivity of the C-Br bond in the title compound is also of significant interest. These reactions are fundamental in the construction of more complex molecular architectures.

The general mechanism for these cross-coupling reactions, particularly those catalyzed by palladium, involves the oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Typical Catalyst | Bond Formed |

| Suzuki Coupling | Organoboron compound | Palladium | C-C |

| Stille Coupling | Organotin compound | Palladium | C-C |

| Kumada Coupling | Grignard reagent | Palladium or Nickel | C-C |

| Hiyama Coupling | Organosilicon compound | Palladium | C-C |

Although specific examples for this compound in all these named reactions are not extensively documented, its synthesis via a copper-promoted cross-coupling reaction suggests the C-Br bond is indeed reactive under such conditions. The electronic properties of the difluoromethylphosphonate group, being electron-withdrawing, can influence the reactivity of the C-Br bond, potentially making it more susceptible to oxidative addition.

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of this compound is a potential site for electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the bromine atom and the difluoromethylphosphonate group.

Bromine is an ortho-, para-directing deactivator.

The difluoromethylphosphonate group is expected to be a meta-directing deactivator due to the electron-withdrawing nature of the difluoromethyl and phosphonate moieties.

Given that the bromine and the difluoromethylphosphonate group are in a para-relationship, their directing effects are cooperative. Therefore, incoming electrophiles would be directed to the positions ortho to the bromine atom (and meta to the difluoromethylphosphonate group).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Diethyl ((2-nitro-4-bromophenyl)difluoromethyl)phosphonate |

| Bromination | Br₂, FeBr₃ | Diethyl ((2,4-dibromophenyl)difluoromethyl)phosphonate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Diethyl ((2-acyl-4-bromophenyl)difluoromethyl)phosphonate |

Formation of Organometallic Derivatives

The carbon-bromine bond in this compound can be utilized to form highly reactive organometallic intermediates, such as Grignard reagents and organolithiums. These intermediates are powerful nucleophiles and are widely used in the formation of new carbon-carbon bonds.

Formation of a Grignard Reagent: Reaction with magnesium metal would be expected to yield the corresponding Grignard reagent: Br-C₆H₄-CF₂PO(OEt)₂ + Mg → BrMg-C₆H₄-CF₂PO(OEt)₂

Formation of an Organolithium Reagent: Reaction with an organolithium reagent, such as n-butyllithium, via metal-halogen exchange would produce the aryllithium species: Br-C₆H₄-CF₂PO(OEt)₂ + n-BuLi → Li-C₆H₄-CF₂PO(OEt)₂ + n-BuBr

A potential challenge in the formation of these organometallic derivatives is the presence of the electrophilic phosphorus center in the phosphonate group. The highly nucleophilic Grignard or organolithium reagents could potentially react with the phosphonate ester, leading to side products. Therefore, careful control of reaction conditions, such as low temperatures, would be crucial to favor the formation of the desired organometallic species.

Chemoselectivity and Regioselectivity in Multi-site Transformations

The structure of this compound presents multiple reactive sites, leading to considerations of chemoselectivity and regioselectivity in its transformations. The primary reactive sites are:

The carbon-bromine bond , susceptible to metal-catalyzed cross-coupling and formation of organometallic reagents.

The aromatic ring , which can undergo electrophilic substitution.

The phosphonate ester groups , which are susceptible to nucleophilic attack or hydrolysis.

In reactions involving multiple nucleophiles or electrophiles, the inherent reactivity of these sites will determine the outcome. For instance, in a reaction with a strong nucleophile under conditions not conducive to metal-halogen exchange, the phosphonate ester might be the preferred site of attack. Conversely, under palladium catalysis with an organometallic partner, the C-Br bond is the most likely site of reaction.

The regioselectivity in electrophilic aromatic substitution, as discussed in section 4.3.2, is a clear example of how the electronic properties of the existing substituents dictate the position of further functionalization on the aromatic ring.

The interplay of these reactive sites allows for a range of selective transformations, provided the reaction conditions are carefully chosen. This selectivity is a key aspect in the strategic use of this compound as an intermediate in the synthesis of more complex molecules.

Applications in Advanced Organic Synthesis

Diethyl ((4-bromophenyl)difluoromethyl)phosphonate as a Versatile Building Block

The structure of this compound makes it an exemplary building block in organic synthesis. The aryl bromide moiety is a classical substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the programmed introduction of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the difluoromethylphosphonate group imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability, to the target molecules. This dual functionality allows for a modular approach to the synthesis of highly functionalized fluorinated and phosphorylated compounds.

The development of efficient methods for the synthesis of aryl(difluoromethyl)phosphonates is an area of active research, with copper-mediated cross-coupling reactions being a particularly effective route. mdpi.comresearchgate.net this compound itself is a key example of a fluorinated aromatic compound synthesized through such methods. mdpi.com

Beyond its own synthesis, its primary role as a building block is to serve as a precursor to more elaborate fluorinated structures. The presence of the bromine atom on the phenyl ring is the key to this utility. This site can be readily functionalized using a variety of powerful synthetic transformations, allowing the core (difluoromethyl)phosphonate moiety to be integrated into larger, more complex aromatic systems. For instance, the bromine atom can be substituted with various organic groups, leading to the creation of novel compounds where the fluorinated phosphonate (B1237965) group is precisely positioned to influence biological activity or material properties.

The 4-bromophenyl group of this compound is an ideal platform for constructing diverse molecular frameworks via transition-metal-catalyzed cross-coupling reactions. This approach allows for the fusion of the fluorinated phosphonate-containing ring with other molecular fragments, providing rapid access to a wide array of complex structures. The most common and powerful of these strategies include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst. mdpi.com This method is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for the synthesis of biaryl compounds that contain the difluoromethylphosphonate group.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted stilbene (B7821643) derivative. organic-chemistry.org This provides a route to elongated, conjugated systems where the electronic properties are modulated by the difluoromethylphosphonate substituent.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes. organic-chemistry.org It is a highly reliable method for synthesizing aryl alkynes, which are themselves valuable intermediates for further transformations or key structural elements in functional materials and pharmaceuticals.

The following table illustrates the potential transformations of this compound using these key cross-coupling strategies.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl difluoromethylphosphonate |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | Arylalkene difluoromethylphosphonate |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne difluoromethylphosphonate |

Through the cross-coupling reactions described above, the this compound unit can be incorporated into a vast range of larger, functionalized organophosphorus scaffolds. yorku.ca Organophosphorus compounds, and phosphonates in particular, are a critical class of molecules with applications ranging from pharmaceuticals to materials science. beilstein-journals.org The difluoromethylphosphonate moiety is often used as a non-hydrolyzable mimic of a phosphate (B84403) group, a feature of significant interest in the design of enzyme inhibitors.

By using the bromo- handle, chemists can append other functional units, such as heterocyclic rings, chiral auxiliaries, or polymerizable groups, to the core scaffold. This modularity allows for the fine-tuning of the scaffold's properties for specific applications. For example, incorporating the scaffold into a polymer backbone could lead to new materials with enhanced flame retardancy or specific optical properties. In medicinal chemistry, attaching pharmacophoric groups can lead to the development of new therapeutic agents.

Strategic Utility in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. nih.govfrontiersin.org This approach uses small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

While this compound (MW: 343.1 g/mol ) is slightly larger than a typical fragment, its structural features make it highly relevant to FBDD strategies. nih.govglpbio.com It can be considered a "super-fragment" or an ideal building block for the elaboration of a smaller fragment hit. Key features that underscore its utility include:

Defined Three-Dimensional Structure: The molecule possesses a well-defined shape, which is crucial for specific binding to a protein's active or allosteric site.

Fluorine and Phosphorus Content: The difluoromethyl group and the phosphonate ester can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole interactions, and can improve pharmacokinetic properties.

A Clear Vector for Growth: The bromine atom provides a specific and synthetically tractable point for modification. rsc.org This allows chemists to systematically "grow" the fragment by adding other chemical groups to explore the binding pocket of a target protein.

Therefore, this compound or its derivatives could be valuable components of a fragment library, particularly for targets where phosphate recognition or fluorine interactions are important.

Potential in Catalyst or Ligand Design

The structure of this compound also presents significant potential for the design of novel ligands for catalysis. Many high-performance ligands used in transition-metal catalysis are built upon a rigid aromatic core functionalized with coordinating atoms, such as phosphorus, nitrogen, or oxygen.

Starting from this compound, new ligands could be synthesized via modification at the bromine position. For example:

A Suzuki coupling with a pyridine-boronic acid could introduce a nitrogen-based coordination site.

A C-P coupling reaction, such as a reaction with diphenylphosphine, could install a phosphine (B1218219) ligand, a cornerstone of catalysis.

The resulting molecules could act as bidentate ligands, where one coordination site is the newly introduced group and the other could potentially involve one of the oxygen atoms of the phosphonate moiety. The steric and electronic properties of such a ligand could be fine-tuned by modifying the group attached at the former bromine position, and the difluoromethyl group would provide a unique electronic signature. Such ligands could find applications in various catalytic processes, including asymmetric hydrogenation, cross-coupling reactions, and polymerization.

Theoretical and Mechanistic Investigations

Computational Chemistry Studies on Diethyl ((4-bromophenyl)difluoromethyl)phosphonate

Computational chemistry provides a powerful lens through which the intrinsic properties and reactivity of this compound can be understood at a molecular level. Although specific computational studies on this exact molecule are not extensively documented in publicly available literature, we can extrapolate from research on analogous compounds to build a comprehensive theoretical picture.

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties. For this compound, these calculations would reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the magnitude and direction of the molecular dipole moment.

The electronic nature of this molecule is shaped by the interplay of its constituent functional groups. The 4-bromophenyl group, with the bromine atom being an ortho-, para-directing deactivator, influences the aromatic ring's electron density. The difluoromethylphosphonate moiety is strongly electron-withdrawing due to the electronegative fluorine atoms and the phosphonate (B1237965) group. DFT calculations on halogenated phenylphosphines have shown that halogen substitution can reduce proton affinities. nih.govscilit.com

A theoretical study of the electronic properties would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum. From these calculations, a variety of electronic and molecular properties can be derived.

Interactive Table: Predicted Molecular Properties of this compound

| Property | Predicted Value/Characteristic | Method of Determination |

| Molecular Formula | C11H14BrF2O3P | Elemental Composition |

| Molecular Weight | 362.10 g/mol | Calculation from atomic weights |

| Dipole Moment | Significant, pointing towards the CF2P(O) group | DFT Calculations |

| HOMO Energy | Localized primarily on the bromophenyl ring | DFT Calculations |

| LUMO Energy | Localized on the CF2P(O)(OEt)2 moiety | DFT Calculations |

| Mulliken Charges | Negative charge on F, O; Positive on P, C(F2) | DFT Calculations |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the diethyl phosphonate group allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds (e.g., P-C, C-O, O-C) and calculating the corresponding energy to generate a potential energy surface (PES).

For similar diethyl phosphonates, force field calculations and NMR spectroscopy have been used to determine favored conformations. tandfonline.com In the case of this compound, the bulky (4-bromophenyl)difluoromethyl group will create significant steric hindrance, which will heavily influence the rotational barriers around the P-C bond and the conformations of the ethoxy groups. The most stable conformer would likely adopt a staggered arrangement to minimize steric clashes between the aromatic ring and the ethyl groups.

Elucidation of Reaction Mechanisms through Transition State Calculations

Transition state (TS) calculations are a cornerstone of computational reaction mechanism studies. By locating the saddle point on the potential energy surface between reactants and products, the structure and energy of the transition state can be determined, providing insight into the reaction's feasibility and kinetics.

A key reaction involving phosphonates of this type is the Horner-Wadsworth-Emmons (HWE) reaction, which is used for the stereoselective synthesis of alkenes. researchgate.netyoutube.com In a hypothetical HWE reaction with an aldehyde, TS calculations could be employed to understand the stereochemical outcome (E/Z selectivity). The calculations would model the initial nucleophilic attack of the phosphonate carbanion on the aldehyde, the formation of the intermediate oxaphosphetane, and its subsequent collapse to the alkene and phosphate (B84403) byproduct. The relative energies of the diastereomeric transition states would determine the predominant stereoisomer formed.

Kinetic and Thermodynamic Considerations in Key Transformations

The reactivity of this compound is governed by both kinetic and thermodynamic factors. In reactions like the HWE olefination, the choice of base, solvent, and temperature can influence whether the reaction is under kinetic or thermodynamic control, thereby affecting the product distribution. researchgate.net

For instance, the formation of the more stable (thermodynamic) E-alkene is often favored, but under certain conditions (e.g., specific bases and low temperatures), the less stable (kinetic) Z-alkene can be obtained. Kinetic studies would involve monitoring the reaction rate under various conditions to determine the rate law and activation parameters. Thermodynamic studies would focus on the relative stabilities of reactants, intermediates, and products.

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. mdpi.comnih.gov These models are used to predict the behavior of new compounds without the need for experimental testing.

For a series of substituted aryl-difluoromethylphosphonates, a QSRR model could be developed to predict their reactivity in a specific transformation, for example, the rate of a cross-coupling reaction. This would involve calculating a set of molecular descriptors (e.g., steric, electronic, and topological) for each compound and then using statistical methods, such as multiple linear regression, to build a predictive model. The development of robust QSRR models has been shown to be a powerful tool in understanding the molecular features that influence chemical properties. mdpi.comnih.gov

Interactive Table: Hypothetical QSRR Data for a Series of Substituted Aryl-difluoromethylphosphonates

| Substituent (X) | Hammett Constant (σp) | Calculated Dipole Moment (Debye) | Observed Reaction Rate (k, s⁻¹) |

| -H | 0.00 | 3.2 | 1.5 x 10⁻⁴ |

| -CH3 | -0.17 | 3.0 | 0.8 x 10⁻⁴ |

| -Cl | 0.23 | 3.5 | 2.1 x 10⁻⁴ |

| -Br | 0.23 | 3.5 | 2.2 x 10⁻⁴ |

| -NO2 | 0.78 | 4.5 | 5.6 x 10⁻⁴ |

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will likely focus on developing greener and more efficient methods for synthesizing diethyl ((4-bromophenyl)difluoromethyl)phosphonate and related compounds. While traditional methods like the Michaelis-Arbuzov and Hirao reactions are effective for forming carbon-phosphorus (C-P) bonds, they often require harsh conditions or stoichiometric reagents. nih.gov Green chemistry principles will guide the development of new synthetic routes with improved atom economy and reduced environmental impact.

Key areas of exploration include:

Catalytic C-P Bond Formation: There is a significant opportunity to explore novel catalytic systems for the synthesis of aryl difluoromethylphosphonates. This includes the use of earth-abundant metals as alternatives to palladium and the development of ligands that can facilitate the reaction under milder conditions. beilstein-journals.orgrsc.orgresearchgate.net C-H activation strategies, which directly convert C-H bonds to C-P bonds, represent a particularly attractive, atom-economical approach that avoids the need for pre-functionalized substrates.

Photocatalysis: Visible-light photoredox catalysis offers a sustainable approach to generate phosphorus radicals under mild conditions, enabling new pathways for C-P bond formation. researchgate.netthieme-connect.com Future work could focus on developing photocatalytic systems for the direct difluoromethylphosphonylation of aromatic compounds, potentially starting from simpler precursors. Research into using white phosphorus (P4) directly in photocatalytic processes could also provide a more environmentally friendly alternative to traditional phosphorus sources like PCl3. nih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasound has already shown promise in accelerating organophosphorus reactions. researchgate.net Further investigation into these and other non-conventional energy sources could lead to faster, more efficient, and scalable syntheses.

A summary of potential sustainable synthesis improvements is presented below.

| Method | Potential Advantage | Research Focus |

| Catalytic C-H Activation | High atom economy, avoids pre-functionalization. | Development of selective and efficient catalysts. |

| Photoredox Catalysis | Mild reaction conditions, uses sustainable energy source. | Designing new photocatalysts and reaction pathways. researchgate.netthieme-connect.com |

| Microwave/Ultrasound | Rapid reaction times, improved energy efficiency. | Optimization for scalability and industrial application. |

| Direct use of P4 | Reduces reliance on hazardous phosphorus halides. | Novel activation methods for white phosphorus. nih.gov |

Exploration of Novel Reactivity Modes and Catalytic Applications

The unique combination of a brominated aryl ring, a difluoromethyl group, and a phosphonate (B1237965) ester in one molecule provides fertile ground for exploring new chemical reactions and applications.

Difluorocarbene Chemistry: this compound can serve as a precursor to difluorocarbene (:CF2), a versatile intermediate for synthesizing a wide range of fluorinated molecules. semanticscholar.orgcas.cn Future research could expand the scope of this reactivity, developing new catalytic methods for difluorocarbene transfer to various substrates, including olefins for gem-difluorocyclopropanation and heteroatom nucleophiles for difluoromethylation. rsc.orgacs.orgnih.gov

Cross-Coupling Reactions: The 4-bromophenyl group is a prime handle for transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed couplings with arylboron reagents have been demonstrated, and future work could explore a wider range of coupling partners (e.g., amines, thiols, alkynes) using various catalysts to build molecular complexity. researchgate.netnih.gov This would allow for the facile synthesis of a library of analogs with diverse functionalities. Copper-mediated cross-coupling reactions also represent an effective route for synthesizing aryl(difluoromethyl)phosphonates. semanticscholar.orgresearchgate.net

Phosphorus-Based Catalysis: Organophosphorus compounds themselves can act as catalysts. acs.org Research could investigate whether this compound or its derivatives can function as organocatalysts or ligands in new chemical transformations, leveraging the electronic properties conferred by the fluorinated and aromatic groups.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. nih.govrsc.org The synthesis of this compound is well-suited for this technology.

Flow Synthesis: Developing a continuous flow process for the Michaelis-Arbuzov or other key C-P bond-forming reactions could lead to higher yields, improved purity, and safer handling of reactive intermediates. researchgate.netacs.org Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which is crucial for optimizing complex reactions.

Automated Synthesis: Integrating flow reactors with automated platforms can accelerate the discovery and optimization of new reactions and analogs. sigmaaldrich.com Automated systems can perform numerous experiments in parallel, systematically varying reagents and conditions to rapidly map reaction landscapes. This is particularly valuable for the synthesis of organofluorine compounds and for developing libraries of derivatives for biological screening. cas.cnrsc.orgacs.org

Design and Synthesis of Analogs with Tailored Reactivity Profiles

The difluoromethylphosphonate group is a well-established bioisostere of the phosphate (B84403) group, offering enhanced stability against enzymatic hydrolysis. nih.govrsc.orgresearchgate.netcambridgemedchemconsulting.comresearchgate.net This makes analogs of this compound attractive candidates for medicinal chemistry and chemical biology.

Structure-Activity Relationship (SAR) Studies: A key future direction is the systematic synthesis of analogs to probe structure-activity relationships. nih.govillinois.edu This involves modifying both the aromatic ring and the phosphonate ester groups. For example, replacing the bromine atom with other substituents (e.g., hydrogen, alkyl, trifluoromethyl, nitro groups) via cross-coupling or from different starting materials would modulate the electronic and steric properties of the molecule. nih.govescholarship.org

Bioisosteric Replacements: The diethyl ester can be replaced with other alkyl or aryl groups to fine-tune solubility and cell permeability. Hydrolysis of the esters would yield the corresponding phosphonic acid, a closer mimic of a phosphate group, which could be explored for its biological activity.

Applications in Drug Discovery: Given their role as phosphate mimics, these analogs could be designed as inhibitors for enzymes such as protein tyrosine phosphatases (PTPs), which are implicated in various diseases. semanticscholar.org The synthesis of a focused library of these compounds would be a critical step in discovering new therapeutic leads.

| Molecular Modification | Target Property | Potential Application |

| Varying aryl substituent (X) | Electronic properties, binding affinity | Enzyme inhibition, SAR studies nih.gov |

| Modifying ester group (R) | Solubility, cell permeability, pro-drug design | Medicinal chemistry, agrochemistry |

| Hydrolysis to phosphonic acid | Mimicry of phosphate group | Targeting phosphate-binding proteins researchgate.net |

Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemical research, capable of accelerating discovery by predicting reaction outcomes and optimizing synthetic conditions. chemai.ioappliedclinicaltrialsonline.comeurekalert.org

Reaction Optimization: ML algorithms can be trained on experimental data to build predictive models that identify the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, minimizing the number of experiments required. beilstein-journals.orgacs.orgmpdata.fr

Predicting Reactivity: AI can be used to predict the chemical reactivity of new analogs, guiding the design of molecules with desired properties. nih.gov For instance, ML models could screen virtual libraries of derivatives to identify those most likely to be active as enzyme inhibitors or to possess specific catalytic properties. researchgate.net

Generative Models: Advanced ML models can propose entirely new molecular structures with tailored properties. By defining desired characteristics (e.g., high predicted binding affinity to a biological target, synthetic accessibility), generative algorithms could design novel phosphonate analogs for synthesis and testing, expanding the accessible chemical space beyond intuitive design.

Q & A

Q. Basic

- Multinuclear NMR :

- HRMS : Exact mass matching (e.g., m/z 343.1 for [M+H]⁺) ensures molecular formula accuracy .

What is the role of copper catalysts in difluoromethylphosphonate synthesis?

Advanced

Copper(I) salts facilitate single-electron transfer (SET) mechanisms, enabling radical pathways for C–CF₂PO(OEt)₂ bond formation. For example:

- CuBr mediates the coupling of aryl halides with difluoromethylphosphonate reagents, generating aryl radicals that combine with Cu–CF₂PO(OEt)₂ intermediates .

- Catalyst loading (5–10 mol%) and ligand choice (e.g., phenanthroline) optimize yields (70–90%) and reduce side reactions .

How can researchers assess the hydrolytic stability of this compound?

Q. Advanced

- pH-dependent studies : Monitor degradation kinetics in buffers (pH 1–13) via ³¹P NMR. The difluoromethyl group enhances stability under acidic conditions (t₁/₂ > 24 h at pH 3) compared to non-fluorinated analogs .

- Thermogravimetric analysis (TGA) : Stability up to 200°C in inert atmospheres confirms suitability for high-temperature applications .

What solvents and storage conditions are optimal for handling this compound?

Q. Basic

- Solubility : DMSO > DMF > THF (10–50 mg/mL at 25°C) .

- Storage : –20°C under argon, with desiccant to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

How can structure-activity relationship (SAR) studies guide the design of phosphonate-based inhibitors?

Q. Advanced

- Substituent effects : Replacing the 4-bromo group with electron-withdrawing groups (e.g., –CN) increases enzyme binding affinity by 3–5×, as shown in IspD inhibition assays .

- Fluorine impact : Difluoromethyl groups reduce basicity of adjacent amines, enhancing membrane permeability (logP = 2.1 vs. 1.5 for non-fluorinated analogs) .

What computational methods predict the biological activity of difluoromethylphosphonates?

Q. Advanced

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) using IspD crystal structures (PDB: 3NPH) identify hydrogen bonds between the phosphonate and Arg228/His154 residues .

- QSAR models : Hammett σ constants correlate inhibitory potency (R² = 0.89) for para-substituted aryl derivatives .

How can researchers resolve overlapping signals in NMR spectra of phosphonate derivatives?

Q. Advanced

- ¹H-³¹P HMBC : Correlates phosphorus with distal protons, resolving ambiguities in crowded aromatic regions .

- Selective decoupling : Suppresses coupling between ³¹P and ¹⁹F, simplifying multiplet patterns in ¹H NMR .

What contradictions exist in reported synthetic yields for this compound?

Q. Advanced

- Palladium vs. copper methods : Pd-catalyzed routes claim higher yields (85–90% ) than Cu-mediated methods (70–75% ), but require stricter exclusion of moisture.

- Regioselectivity discrepancies : Sharpless epoxidation of allylic alcohols shows 90% ee in some studies vs. 78% ee in others , attributed to variations in catalyst purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.